
Dexfenfluramine
Vue d'ensemble
Description
La dexfenfluramine est un anorexigène sérotoninergique qui a été commercialisé sous le nom de Redux. C'est le d-énantiomère de la fenfluramine et il est structurellement similaire à l'amphétamine, mais il ne présente aucun effet stimulant psychologiquement. La this compound réduit l'appétit en augmentant la quantité de sérotonine extracellulaire dans le cerveau . Elle a été approuvée par la Food and Drug Administration des États-Unis à des fins de perte de poids au milieu des années 1990, mais elle a été retirée du marché en 1997 en raison de préoccupations concernant les effets secondaires cardiovasculaires .
Mécanisme D'action
Target of Action
Dexfenfluramine, also known as d-Fenfluramine, primarily targets the Sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 2C . These targets play a crucial role in the regulation of serotonin levels in the brain, which is a key neurotransmitter involved in mood, appetite, and sleep.
Mode of Action
This compound acts as a serotonin reuptake inhibitor . It binds to the serotonin reuptake pump, inhibiting the reuptake of serotonin . This leads to increased levels of serotonin in the synaptic cleft. The increased levels of serotonin lead to greater serotonin receptor activation, which in turn enhances serotoninergic transmission in the centers of feeding behavior located in the hypothalamus .
Biochemical Pathways
The enhanced serotoninergic transmission in the hypothalamus suppresses the appetite for carbohydrates . This is the primary biochemical pathway affected by this compound. The downstream effects include decreased caloric intake and potential weight loss .
Result of Action
The primary molecular and cellular effect of this compound’s action is the increase in extracellular serotonin levels in the brain . This results in a decrease in appetite and caloric intake, which can lead to weight loss . It’s important to note that this compound was withdrawn from the market due to concerns about cardiovascular side-effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the systemic bioavailability of this compound is about 68%, and the drug is metabolized in the liver . Therefore, factors that affect liver function, such as other medications, alcohol consumption, and liver disease, could potentially influence the action and efficacy of this compound. Additionally, individual genetic variations, such as those affecting the serotonin transporter, could potentially influence the individual’s response to this compound .
Applications De Recherche Scientifique
Therapeutic Use in Obesity Management
Dexfenfluramine acts by increasing serotonergic activity, which is believed to reduce appetite and promote weight loss. Clinical studies have demonstrated its efficacy in managing obesity, particularly in patients with comorbid conditions such as diabetes and hypertension.
Clinical Efficacy
- Weight Loss : In short-term studies, patients taking this compound (15 mg twice daily) experienced significant weight loss compared to placebo groups and similar outcomes to other weight-loss medications like ephedrine/caffeine and fluoxetine .
- Long-Term Administration : The compound has shown effectiveness in maintaining weight loss over a year, with most weight reduction occurring within the first six months .
Metabolic Improvements
Patients treated with this compound exhibited improvements in:
- Glycemic control in non-insulin-dependent diabetes mellitus.
- Blood lipid profiles.
- Blood pressure levels .
Safety and Side Effects
Despite its effectiveness, this compound has been associated with cardiovascular risks, leading to its withdrawal from the market in 1997. Notable side effects include:
- Cardiovascular Issues : Studies indicated an increased prevalence of valvular heart disease among users, particularly after prolonged use .
- Common Adverse Events : Mild side effects such as diarrhea, dry mouth, and somnolence were reported, with withdrawal rates due to adverse events around 7-10% .
Case Studies and Research Findings
Several clinical trials have documented the outcomes of this compound treatment:
Regulatory History and Current Status
This compound was approved by the U.S. Food and Drug Administration for weight management but was withdrawn due to safety concerns related to cardiovascular health. The compound's history reflects the challenges of balancing efficacy with safety in pharmacological treatments for obesity.
Analyse Biochimique
Biochemical Properties
Dexfenfluramine acts by increasing serotonin levels in the brain’s synapses, thereby decreasing caloric intake . It inhibits the reuptake of serotonin and causes the release of serotonin from the synaptosomes . The increased levels of serotonin lead to greater serotonin receptor activation, enhancing serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .
Cellular Effects
This compound influences cell function by modulating serotonin levels in the brain’s synapses . By acting as a serotonin reuptake inhibitor and causing the release of serotonin from the synaptosomes, it affects cell signaling pathways related to feeding behavior .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the serotonin reuptake pump, leading to inhibition of serotonin reuptake . The increased levels of serotonin result in greater activation of serotonin receptors, enhancing serotoninergic transmission in the hypothalamus .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease food intake, body weight, and adipose tissue mass . Tolerance to the initial weight-reducing effects of this compound has not been noted during longer-term administration .
Metabolic Pathways
The metabolic pathways of this compound involve the inhibition of serotonin reuptake and the stimulation of serotonin release
Transport and Distribution
It is known to be well-absorbed from the gastrointestinal tract .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the brain where serotonin receptors and the serotonin reuptake pump are present .
Méthodes De Préparation
La synthèse de la dexfenfluramine implique plusieurs étapes :
Hydrolyse du 2-(3-(trifluorométhyl)phényl)acétonitrile : pour produire de l'acide 2-(3-(trifluorométhyl)phényl)acétique.
Réaction de l'acide 2-(3-(trifluorométhyl)phényl)acétique : avec l'anhydride acétique et un catalyseur pour produire de la 1-(3-(trifluorométhyl)phényl)propan-2-one.
Amination réductrice de la 1-(3-(trifluorométhyl)phényl)propan-2-one : avec l'éthylamine en utilisant un agent réducteur de type borohydrure pour produire de la this compound.
Analyse Des Réactions Chimiques
La dexfenfluramine subit plusieurs types de réactions chimiques :
Oxydation : La this compound peut être oxydée pour former divers métabolites.
Réduction : Le composé peut être réduit dans des conditions spécifiques.
Substitution : La this compound peut subir des réactions de substitution, en particulier celles impliquant le groupe trifluorométhyle.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la this compound .
Applications de la recherche scientifique
La this compound a été utilisée dans diverses applications de recherche scientifique :
Chimie : Elle a été étudiée pour ses propriétés chimiques et ses réactions uniques.
Biologie : La recherche s'est concentrée sur ses effets sur les niveaux de sérotonine et son utilisation potentielle dans le traitement des conditions liées à un déséquilibre de la sérotonine.
Industrie : Le composé a été utilisé dans l'industrie pharmaceutique pour le développement de médicaments contre l'obésité.
Mécanisme d'action
La this compound exerce ses effets en augmentant les niveaux de sérotonine dans le cerveau. Elle agit comme un inhibiteur de la recapture de la sérotonine et provoque également la libération de la sérotonine des synaptosomes. En se liant à la pompe de recapture de la sérotonine, la this compound inhibe la recapture de la sérotonine, ce qui entraîne une activation accrue des récepteurs de la sérotonine. Cela améliore la transmission sérotoninergique dans les centres du comportement alimentaire situés dans l'hypothalamus, ce qui supprime l'appétit .
Comparaison Avec Des Composés Similaires
La dexfenfluramine est similaire à d'autres composés tels que :
Phentermine : Un autre médicament contre l'obésité, mais il agit comme un stimulant du système nerveux central et a un mécanisme d'action différent.
Topiramate : Utilisé pour la perte de poids et le traitement de l'épilepsie, mais il fonctionne par des voies et des mécanismes différents.
La this compound est unique dans son action spécifique sur la recapture et la libération de la sérotonine, ce qui la distingue des autres médicaments contre l'obésité .
Activité Biologique
Dexfenfluramine (Dfen) is a serotonin reuptake inhibitor that has been primarily used as an anorectic agent. It has garnered attention due to its significant effects on serotonin levels and its association with pulmonary arterial hypertension (PAH). This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and related case studies.
This compound acts by inhibiting the serotonin reuptake pump, leading to increased levels of serotonin in the synaptic cleft. This elevation enhances serotonergic transmission, particularly in the hypothalamic centers responsible for regulating feeding behavior, resulting in appetite suppression. The primary targets include:
- Serotonin Transporter (SERT) : Dfen binds to SERT, inhibiting serotonin reuptake and increasing extracellular serotonin concentrations .
- 5-Hydroxytryptamine Receptor 2C (5-HT2C) : Dfen acts as an agonist at this receptor, further modulating appetite control .
Appetite Suppression
The primary clinical use of this compound has been in weight management. By enhancing serotoninergic activity in the hypothalamus, Dfen effectively reduces carbohydrate cravings and overall food intake.
Cardiovascular Implications
Research indicates that this compound can induce PAH through a serotonergic mechanism. Studies have shown that Dfen administration leads to increased right ventricular pressure and pulmonary vascular remodeling, particularly in female mice. This effect is mediated through the upregulation of cytochrome P450 1B1 (CYP1B1), which plays a critical role in the development of PAH .
In Vivo Studies
A study demonstrated that female mice treated with Dfen exhibited significant increases in pulmonary artery pressure and vascular remodeling. The protective role of CYP1B1 was confirmed using CYP1B1 knockout mice, which showed resistance to Dfen-induced PAH .
In Vitro Studies
Dfen was found to stimulate proliferation in pulmonary artery smooth muscle cells (PASMCs) derived from PAH patients. This proliferation was linked to increased CYP1B1 expression and was inhibited by specific CYP1B1 inhibitors . Additionally, Dfen treatment led to elevated levels of tryptophan hydroxylase 1 (Tph1), further supporting its role in serotonin synthesis and subsequent PAH development .
Case Studies
Several case reports have highlighted the adverse effects associated with this compound use:
- Pulmonary Hypertension : A notable case involved a patient developing severe PAH after prolonged use of Dfen for weight loss, underscoring the drug's potential cardiovascular risks.
- Legal Implications : The litigation surrounding this compound has shaped our understanding of its risks, leading to increased scrutiny and regulation of similar anorectic agents .
Summary Table of Biological Activity
Biological Activity | Description |
---|---|
Mechanism | Serotonin reuptake inhibition; agonist at 5-HT2C receptors |
Primary Effects | Appetite suppression; increased serotonin levels |
Adverse Effects | Associated with pulmonary arterial hypertension; potential cardiovascular risks |
Key Research Findings | Upregulation of CYP1B1; proliferation of PASMCs; protective effects in knockout models |
Propriétés
IUPAC Name |
(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIVFWFUFKIQN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025754 | |
Record name | Dexfenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dexfenfluramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.15e-02 g/L | |
Record name | Dexfenfluramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dexfenfluramine binds to the serotonin reuptake pump. This causes inhbition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn lead to enhancement of serotoninergic transmission in the centres of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates., The anorectic agent dexfenfluramine (dex) causes the development of primary pulmonary hypertension in susceptible patients by an unknown mechanism. We compared the effects of dex with those of its major metabolite, nordexfenfluamine (nordex), in the isolated perfused rat lung and in isolated rings of resistance pulmonary arteries. Nordex caused a dose-dependent and more intense vasoconstriction, which can be inhibited by the nonspecific 5-hydroxytryptamine type 2 (5-HT(2)) blocker ketanserin. Similarly a rise in cytosolic calcium concentration ([Ca(2+)](i)) in dispersed pulmonary artery smooth muscle cells (PASMCs) induced by nordex could be prevented by ketanserin. Unlike prior observations with dex, nordex did not inhibit K(+) current or cause depolarization in PASMCs. Removal of Ca(2+) from the tissue bath or addition of nifedipine (1 microM) reduced ring contraction to nordex by 60 +/- 9 and 63 +/- 4%, respectively. The addition of 2-aminoethoxydiphenyl borate (2-APB), a blocker of store-operated channels and the inositol 1,4,5-trisphosphate receptor, caused a dose-dependent decrease in the ring contraction elicited by nordex. The combination of 2-APB (10 microM) and nifedipine (1 microM) completely ablated the nordex contraction. Likewise the release of Ca(2+) from the sarcoplasmic reticulum by cyclopiazonic acid markedly reduced the nordex contraction while leaving the KCl contraction unchanged. We conclude that nordex may be responsible for much of the vasoconstriction stimulated by dex, through the activation of 5-HT(2) receptors and that the [Ca(2+)](i) increase in rat PASMCs caused by dex/nordex is due to both influx of extracellular Ca(2+) and release of Ca(2+) from the sarcoplasmic reticulum., Plasma levels of serotonin are elevated in primary pulmonary hypertension even after bilateral lung transplantation, suggesting a possible etiologic role. Serotonin is released primarily from the small intestine. Anorectic agents, such as dexfenfluramine, which can cause pulmonary hypertension, are known to inhibit potassium channels in vascular smooth muscle cells. We examined the hypothesis that dexfenfluramine may stimulate release of serotonin from the ileum by inhibition of K+ channels. In an isolated loop of rat ileum perfused with a physiological salt solution, the administration of dexfenfluramine, its major metabolite D-norfenfluramine, the potassium channel blocker 4-aminopyridine (5 mM), and caffeine (30 mM) increased serotonin levels in the venous effluent. Potassium chloride (60 mM) tended to increase serotonin levels. In genetically susceptible individuals, dexfenfluramine may induce pulmonary hypertension by increasing cytosolic calcium in enterochromaffin cells of the small intestine, thus releasing serotonin and causing vasoconstriction. This work indicates that dexfenfluramine and its major metabolite d-norfenfluramine can increase serotonin release from the small intestine. | |
Record name | Dexfenfluramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEXFENFLURAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3239-44-9 | |
Record name | Dexfenfluramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3239-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexfenfluramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexfenfluramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexfenfluramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXFENFLURAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35R3G56OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXFENFLURAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dexfenfluramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.